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Chloro(4-nitrophenyl)sulfone

Cat. No.: B8345128
M. Wt: 377.2 g/mol
InChI Key: OZTLTONUKIYLKR-UHFFFAOYSA-N
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Description

Significance of Sulfone Compounds in Contemporary Organic Synthesis and Medicinal Chemistry

Sulfone compounds, characterized by a sulfonyl functional group (R-S(=O)₂-R'), are a pivotal class of organosulfur compounds that have garnered significant attention in both organic synthesis and medicinal chemistry. innovareacademics.inwikipedia.org Their importance stems from their unique chemical properties and diverse applications. In organic synthesis, sulfones serve as versatile intermediates. thieme-connect.com The sulfone group can act as an activating, electron-withdrawing substituent or as a good leaving group, facilitating a variety of chemical transformations. thieme-connect.com This dual reactivity has led to their description as "chemical chameleons." thieme-connect.com Classical reactions involving sulfones, such as the Ramberg–Bäcklund reaction and the Julia olefination, are fundamental in the construction of complex organic molecules. wikipedia.orgthieme-connect.com

In the realm of medicinal chemistry, the sulfone moiety is a key structural feature in numerous therapeutic agents. innovareacademics.iniomcworld.com Compounds containing sulfone groups have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antimalarial properties. innovareacademics.inresearchgate.netresearchgate.net The stability of the sulfone group under various physiological conditions, coupled with its ability to modulate the physicochemical properties of a molecule, makes it a valuable component in drug design. fiveable.meacs.org For instance, certain sulfone-containing drugs are utilized in the treatment of diseases like leprosy and dermatitis herpetiformis. innovareacademics.iniomcworld.com The continuous exploration of sulfone chemistry promises the development of new therapeutic agents for a range of diseases. innovareacademics.in

Overview of Aryl Sulfones with Halogen and Nitro Substituents: A Focus on Chloro(nitrophenyl)sulfone Derivatives

Aryl sulfones bearing both halogen and nitro substituents represent a particularly interesting subclass of sulfone compounds, with Chloro(4-nitrophenyl)sulfone and its isomers being prominent examples. The presence of a halogen, such as chlorine, and a nitro group on the aromatic rings significantly influences the electronic properties and reactivity of the molecule. The nitro group, being a strong electron-withdrawing group, activates the aryl ring towards nucleophilic aromatic substitution (SNAr) reactions. cdnsciencepub.com This enhanced reactivity is crucial for the synthesis of more complex molecules where the chloro or nitro group can be displaced by various nucleophiles.

The position of the nitro group on the phenyl ring can affect the reaction mechanism. For instance, the reduction of 4-nitrobenzenesulfonyl chloride follows a "sticky" dissociative mechanism, where electron transfer and the cleavage of the sulfur-chlorine bond are concerted. researchgate.net This contrasts with the stepwise mechanism observed for the 3-nitro isomer. researchgate.net

This compound derivatives are synthesized through various methods, including the nitration of precursor compounds. For example, bis(4-chloro-3-nitrophenyl) sulfone is synthesized by the nitration of 4,4'-dichlorodiphenyl sulfone. chemicalbook.com These compounds serve as building blocks for a range of other derivatives. For instance, bis(4-aryloxy-3-nitrophenyl) sulfones have been synthesized from bis(4-chloro-3-nitrophenyl) sulfone through a phase-transfer catalyzed nucleophilic displacement reaction. tandfonline.com

Interactive Data Table: Properties of Chloro(nitrophenyl)sulfone Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene39055-84-0C₁₂H₈ClNO₄S297.71
Bis(4-chloro-3-nitrophenyl) sulphone1759-05-3C₁₂H₆Cl₂N₂O₆S377.15
4-Chloro-3-nitrophenyl Methyl Sulfone97-07-4C₇H₆ClNO₄S235.64
(3-Chloro-4-nitrophenyl)(methyl)sulfane119982-65-9C₇H₆ClNO₂S203.65
(2-Chloroethyl)(4-nitrophenyl)sulfane5535-73-9C₈H₈ClNO₂S217.67

Scope and Research Directions for Chloro(nitrophenyl)sulfone Chemistry

The chemistry of this compound and its derivatives continues to be an active area of research with several promising directions. The inherent reactivity of these compounds makes them valuable precursors for the synthesis of novel heterocyclic compounds and polymers. For example, the polymerization of bis(4-chloro-3-nitrophenyl) sulfone with 4,4'-oxydibenzenethiol yields aromatic polysulfides with high molecular weights. wiley.com

A significant area of future research lies in the development of new synthetic methodologies that utilize this compound as a starting material. This includes exploring novel catalytic systems for cross-coupling reactions and further investigating their utility in multicomponent reactions to build molecular complexity efficiently. thieme-connect.com

Furthermore, the exploration of the biological activities of new derivatives synthesized from this compound is a key research avenue. Given the broad therapeutic potential of sulfone-containing compounds, there is a strong rationale for screening new analogs for various medicinal applications, including as antimicrobial and anticancer agents. evitachem.com The strategic modification of the this compound scaffold could lead to the discovery of new drug candidates with improved efficacy and selectivity. The synthesis of compounds like 4-chloro-3-nitrophenyldifluoroiodomethyl sulfone and its evaluation against pathogens like Candida albicans highlights the potential in this area. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H6Cl2N2O6S B8345128 Chloro(4-nitrophenyl)sulfone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H6Cl2N2O6S

Molecular Weight

377.2 g/mol

IUPAC Name

2-chloro-1-(2-chloro-4-nitrophenyl)sulfonyl-4-nitrobenzene

InChI

InChI=1S/C12H6Cl2N2O6S/c13-9-5-7(15(17)18)1-3-11(9)23(21,22)12-4-2-8(16(19)20)6-10(12)14/h1-6H

InChI Key

OZTLTONUKIYLKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)S(=O)(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Synthetic Methodologies for Chloro Nitrophenyl Sulfones and Their Analogues

Nitration Reactions in the Synthesis of Chloro(nitrophenyl)sulfones

Electrophilic aromatic substitution via nitration is a primary pathway for the synthesis of chloro(nitrophenyl)sulfones. The process typically involves the use of a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). The position of nitration is directed by the existing substituents on the aromatic ring.

Direct Nitration of Halogenated Diphenyl Sulfones

The direct nitration of halogenated diphenyl sulfones is a straightforward and widely used method to produce dinitro derivatives. The strong electron-withdrawing nature of the sulfone and halogen groups deactivates the aromatic ring, necessitating forceful reaction conditions.

A prominent example of direct nitration is the synthesis of bis(4-chloro-3-nitrophenyl)sulfone from 4,4'-dichlorodiphenyl sulfone. In this reaction, the nitro groups are introduced onto the positions ortho to the chlorine atoms and meta to the sulfone group.

One established procedure involves dissolving 4,4'-dichlorodiphenyl sulfone in 1,2-dichloroethane. google.com Subsequently, nitric acid (specific gravity 1.50) is added, followed by the dropwise addition of 98% sulfuric acid. google.com The reaction mixture is stirred for an extended period at an elevated temperature to drive the dinitration to completion, yielding the desired 3,3'-dinitro-4,4'-dichloro diphenylsulfone. google.com The product, bis(4-chloro-3-nitrophenyl) sulfone, is a valuable monomer in the synthesis of heat-resistant polymers like polysulfones. nih.gov

The efficiency and purity of bis(4-chloro-3-nitrophenyl)sulfone synthesis are highly dependent on the reaction conditions. Optimization of parameters such as temperature, reaction time, and the ratio of nitrating agents is crucial for maximizing yield and minimizing byproducts.

One synthetic route reports a near-quantitative yield of 99% with a purity of 99.6% as determined by high-performance liquid chromatography. google.com This method utilizes a two-stage temperature profile, starting at 30-40°C during the addition of sulfuric acid and then maintaining the reaction at 70-80°C for 7 hours. google.com

An alternative, simplified process aims to improve the yield and streamline the procedure. This method involves the nitration of bis(4-chlorophenyl)sulfone with a mixture of nitric acid (specific gravity 1.33-1.35) and sulfuric acid (specific gravity 1.80-1.84) at a higher temperature of 95-100°C. nih.gov This approach allows for a high yield of up to 96% and simplifies product isolation, which is achieved by filtering the precipitated product at a cooled temperature of 6-10°C. nih.gov

Table 1: Comparison of Reaction Conditions for the Synthesis of Bis(4-chloro-3-nitrophenyl)sulfone

ParameterMethod 1Method 2
Starting Material 4,4'-Dichlorodiphenyl sulfoneBis(4-chlorophenyl)sulfone
Nitrating Agent Nitric acid (s.g. 1.50) & 98% Sulfuric acidNitric acid (s.g. 1.33-1.35) & Sulfuric acid (s.g. 1.80-1.84)
Solvent 1,2-DichloroethaneNot specified
Temperature 30-40°C, then 70-80°C95-100°C
Reaction Time 7 hoursNot specified
Yield 99%96%
Product Purity 99.6%Not specified
Reference google.com nih.gov

Nitration of Halogenated Phenyl(difluoro)methyl Sulfones

The introduction of fluorine atoms into the sulfone side chain alters the electronic properties of the aromatic ring and influences the outcome of nitration reactions. The chemistry of difluoromethyl phenyl sulfone and its derivatives is of significant interest for creating novel organofluorine compounds.

Nitration in the Synthesis of Tribromomethyl Phenyl Sulfone Derivatives

Tribromomethyl phenyl sulfone derivatives serve as precursors for novel compounds with potential pesticidal activity. orgsyn.orglibretexts.org The functionalization of these molecules often begins with nitration of the aromatic ring.

The synthesis of 4-chloro-3-nitrophenyl tribromomethyl sulfone is achieved through the nitration of 4-chlorophenyl tribromomethyl sulfone. orgsyn.org This electrophilic substitution is typically carried out using standard nitrating conditions, which involve a mixture of concentrated nitric and sulfuric acids. orgsyn.org This reaction proceeds with a high yield of 96%. orgsyn.org The resulting nitro-substituted compound is a key intermediate that can undergo subsequent nucleophilic aromatic substitution (SNAr) reactions at the chlorine-bearing carbon, allowing for the introduction of various amines, hydrazines, and phenolates to generate a diverse library of derivatives. orgsyn.orglibretexts.org

Nitration of 4-Chlorobiphenyl (B17849) Sulfone to 4-Nitrobiphenyl Sulfone

The introduction of a nitro group onto an aromatic ring bearing a sulfone moiety is a key step in the synthesis of nitrophenyl sulfone derivatives. A common precursor for compounds like bis(4-chloro-3-nitrophenyl)sulfone is 4,4'-dichlorodiphenyl sulfone, which is structurally related to 4-chlorobiphenyl sulfone. The nitration of these compounds is typically achieved through electrophilic aromatic substitution using a nitrating agent.

A prevalent method involves treating the starting sulfone with a mixture of nitric acid and sulfuric acid. For instance, 4,4'-dichlorodiphenyl sulfone can be dissolved in a solvent like 1,2-dichloroethane, followed by the addition of nitric acid (specific gravity 1.50). Subsequently, concentrated sulfuric acid (98%) is added dropwise while maintaining the temperature between 30-40°C. The reaction mixture is then heated to 70-80°C for several hours to drive the reaction to completion, yielding 3,3'-dinitro-4,4'-dichloro diphenylsulfone with high purity (99.6%) and a yield of 99%. chemicalbook.com

An alternative procedure for the synthesis of bis(4-chloro-3-nitrophenyl)sulfone involves the nitration of bis-(4-chlorophenyl)sulfone using a mixture of nitric acid (specific gravity 1.33-1.36) and sulfuric acid (specific gravity 1.80-1.84). The volume ratio of nitric acid to sulfuric acid is maintained between 0.85:1 and 1.5. This reaction is carried out at a higher temperature of 95-100°C. Following the reaction, the target product is isolated by filtration at a reduced temperature of 6-10°C. This method has been reported to simplify the process and increase the product yield to 96%. google.com In some protocols, the nitration of 4,4'-dichlorodiphenyl sulfone is conducted with a mixture of fuming nitric acid and concentrated sulfuric acid at even higher temperatures of 140-150°C for 2-3 hours. google.com

The following table summarizes the conditions for the nitration of 4,4'-dichlorodiphenyl sulfone.

Starting MaterialNitrating AgentSolventTemperature (°C)Reaction TimeYield (%)Reference
4,4'-Dichlorodiphenyl sulfoneHNO₃ (sp. gr. 1.50) / H₂SO₄ (98%)1,2-Dichloroethane70-807 hours99 chemicalbook.com
Bis-(4-chlorophenyl)sulfoneHNO₃ (sp. gr. 1.33-1.36) / H₂SO₄ (sp. gr. 1.80-1.84)None specified95-100Not specified96 google.com
4,4'-Dichlorodiphenyl sulfoneFuming HNO₃ / Concentrated H₂SO₄None specified140-1502-3 hours90 google.com

Oxidation Protocols for Sulfone Formation

The sulfone group is a cornerstone of the target compounds, and its formation via oxidation is a fundamental transformation in organic synthesis. These protocols typically involve the oxidation of a precursor sulfide (B99878) (thioether).

The oxidation of sulfides to sulfones is a well-established and widely used reaction. A variety of oxidizing agents can accomplish this transformation, with hydrogen peroxide being a common and environmentally benign choice. The reaction generally proceeds in two steps: the initial oxidation of the sulfide to a sulfoxide (B87167), followed by further oxidation to the sulfone. While many oxidizing agents will take the sulfide directly to the sulfone, specific reagents can be used to stop at the sulfoxide stage. youtube.com

A metal-free approach for the direct oxidation of sulfides to sulfones utilizes a combination of urea-hydrogen peroxide (UHP) and phthalic anhydride (B1165640) in ethyl acetate. organic-chemistry.org This method is noted for its gentle and clean reaction conditions, avoiding the formation of the intermediate sulfoxide and accommodating a range of functional groups. organic-chemistry.org Yields for this method can be as high as 99%. organic-chemistry.org

Other common oxidizing agents for converting sulfides to sulfones include potassium permanganate (B83412) (KMnO₄), meta-chloroperoxybenzoic acid (mCPBA), and sodium periodate (B1199274) (NaIO₄), though the latter is often used for the selective oxidation to sulfoxides. youtube.com The choice of oxidant and reaction conditions can be tuned to control the extent of oxidation.

The table below provides examples of reagents used for the oxidation of sulfides to sulfones.

Oxidizing AgentKey FeaturesReference
Hydrogen Peroxide (H₂O₂)Common, environmentally friendly, often used with a catalyst. youtube.com
Urea-Hydrogen Peroxide (UHP) / Phthalic AnhydrideMetal-free, direct conversion to sulfone, high yields. organic-chemistry.org
Potassium Permanganate (KMnO₄)Strong oxidizing agent. google.com
meta-Chloroperoxybenzoic acid (mCPBA)Commonly used peroxy acid for oxidation. nih.gov

To improve efficiency, selectivity, and reaction conditions, various catalytic systems have been developed for the oxidation of sulfides to sulfones. These methods often employ environmentally safer oxidants like hydrogen peroxide.

Metal-based catalysts are widely employed. For example, a low-cost poly(amidoamine) with a first-generation coupled phosphomolybdate hybrid can catalyze the oxidation of sulfides to either sulfoxides or sulfones using aqueous hydrogen peroxide, depending on the reaction conditions. mdpi.com Titanosilicate zeolites, such as TS-1 and Ti-beta, have also been shown to be effective catalysts for the oxidation of thioethers with hydrogen peroxide, with the oxidation of the intermediate sulfoxide to the sulfone being an exclusively catalyzed reaction. researchgate.netrsc.org Other metal catalysts, including those based on tantalum carbide and niobium carbide, have been used with 30% hydrogen peroxide to selectively produce sulfoxides or sulfones, respectively. organic-chemistry.orgorganic-chemistry.org

More recently, nanocatalysts have emerged as efficient options. Carboxylated Multi-Walled Carbon Nanotubes (MWCNTs-COOH) have been used as a heterogeneous nanocatalyst for the direct oxidation of alkyl and aryl sulfides to their corresponding sulfones with 30% hydrogen peroxide under solvent-free conditions at room temperature. rsc.org This catalyst is recyclable and the only byproduct of the reaction is water. rsc.org

The following table summarizes various catalytic systems for the oxidation of sulfides.

CatalystOxidantKey FeaturesReference
Dendritic Phosphomolybdate Hybrid30 wt% H₂O₂Low-cost, recyclable, selective for sulfoxide or sulfone. mdpi.com
Titanosilicate Zeolites (e.g., TS-1)H₂O₂Shape-selective, catalyzes sulfoxide to sulfone step. researchgate.netrsc.org
Niobium Carbide30% H₂O₂Efficiently affords sulfones, catalyst is reusable. organic-chemistry.orgorganic-chemistry.org
Carboxylated Multi-Walled Carbon Nanotubes (MWCNTs-COOH)30% H₂O₂Heterogeneous nanocatalyst, solvent-free, room temperature. rsc.org

Halogenation Strategies in Chloro(nitrophenyl)sulfone Synthesis

Halogenation is a crucial strategy for introducing chloro, bromo, or iodo substituents onto the sulfone framework, which can serve as synthetic handles for further transformations or be integral parts of the final molecule's structure.

The synthesis of iodinated fluorinated sulfones involves specialized reagents and reaction conditions. While direct iodination of a pre-formed fluorinated sulfone can be challenging, synthetic strategies often involve building the molecule with the iodine and fluorinated sulfone moieties already incorporated or introduced sequentially.

One approach involves the use of hypervalent iodine compounds. For example, perfluoroalkyliodinedichlorides, such as CF₃CH₂ICl₂ and CHF₂(CF₂)₅CH₂ICl₂, have been prepared and structurally characterized, highlighting the synthesis of molecules containing both iodine and fluorinated alkyl groups. researchgate.net These compounds can serve as precursors or model compounds for more complex fluorinated sulfones.

Another relevant synthetic tool is iododifluoromethyl phenyl sulfone. This reagent is utilized for the difluoromethylation of alkenes and alkynes, demonstrating a method where an iodinated, fluorinated sulfone is itself a key reagent for further synthetic transformations. cas.cn The synthesis of such reagents points to pathways for creating iodinated fluorinated sulfone structures. Furthermore, the synthesis of compounds for radioisotope labeling has led to methods for introducing iodine isotopes into complex molecules that may also contain fluorine, often involving precursors like tributyltin derivatives that undergo oxidative destannylation to introduce iodine. nih.gov

The bromination of methyl sulfones is a key reaction for producing α-bromo and polybromo methyl sulfone derivatives. These products, such as tribromomethyl sulfones, are valuable synthetic intermediates. beilstein-journals.orgnih.govnih.gov

Continuous-flow technology has also been applied to the bromination of methylsulfones, offering advantages over traditional batch processes. An efficient continuous-flow procedure has been developed for the synthesis of tribromomethylsulfones using potassium hypobromite (B1234621) (KOBr) in a biphasic water-toluene system. This method allows for short reaction times and excellent isolated yields. researchgate.net The reaction of aryl methyl ketones with hydrobromic acid and dimethylsulfoxide (DMSO) is another route that involves in situ bromine production and bromination. mdpi.com

The table below details conditions for the bromination of methyl sulfones.

Starting MaterialBrominating AgentSystemProductYield (%)Reference
4-Chlorophenyl methyl sulfoneSodium hypobromite (NaOBr)Batch4-Chlorophenyl tribromomethyl sulfone86 (overall) nih.gov
4-Isopropoxyphenyl methylsulfonePotassium hypobromite (KOBr)Continuous-flow (biphasic)Tribrominated derivativeExcellent researchgate.net
Aryl methyl ketonesHBr/DMSOBatchDimethyl aryl acylsulfonium bromidesNot specified mdpi.com

Phase-Transfer Catalysis in Chloro(nitrophenyl)sulfone Derivative Synthesis

Phase-transfer catalysis (PTC) is an effective methodology in organic synthesis that facilitates the reaction between reactants located in different immiscible phases. slideshare.net This technique is particularly valuable for nucleophilic substitution reactions involving an ionic reactant, often soluble in an aqueous phase, and an organic substrate, soluble in an organic phase. slideshare.netbiomedres.us A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, forms an ion pair with the anion of the ionic reactant, transporting it into the organic phase where the reaction can proceed. slideshare.net This approach often allows for milder reaction conditions, such as lower temperatures, and can lead to higher yields and fewer byproducts compared to traditional methods. slideshare.netcrdeepjournal.org

In the synthesis of chloro(nitrophenyl)sulfone derivatives, PTC has been successfully employed to enhance aromatic nucleophilic substitution reactions. tandfonline.com Although these reactions often require activating functional groups on the aromatic ring, PTC can facilitate the process under significantly less harsh conditions than methods like the Ullmann ether synthesis, which typically demands high temperatures and strong bases. tandfonline.comnih.gov

A series of ten bis(4-aryloxy-3-nitrophenyl) sulfones have been synthesized utilizing a phase-transfer catalyzed nucleophilic displacement reaction. tandfonline.com The synthesis involves the reaction of various phenoxides with bis(4-chloro-3-nitrophenyl) sulfone. tandfonline.comsci-hub.se This method presents a significant improvement over the Ullmann ether synthesis by proceeding at room temperature and employing common solvents, thereby avoiding the high temperatures and strong bases that could limit the applicability to a wider range of substituted phenols. tandfonline.com

The reaction is conducted in a two-phase system, typically consisting of dichloromethane (B109758) and water. tandfonline.com The starting material, bis(4-chloro-3-nitrophenyl) sulfone, is prepared through the nitration of bis(4-chlorophenyl) sulfone. tandfonline.com The key to the process is the phase-transfer agent, which facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase to react with the sulfone.

Two specific phase-transfer agents were studied for this synthesis: tetrabutylammonium (B224687) bromide (TBAB) and tetrabutylphosphonium (B1682233) bromide (TBPB). tandfonline.com The reactions are characterized by the fading of the dark color of the phenoxide solution upon the addition of the catalyst. tandfonline.com The desired products are isolated through a straightforward workup process and are obtained in excellent yields. tandfonline.com

The detailed findings from the synthesis of various bis(4-aryloxy-3-nitrophenyl) sulfones are summarized in the table below, showcasing the reactants, catalysts, reaction times, and corresponding yields.

Phenol ReactantCatalystReaction Time (hr)Yield (%)
PhenolTBAB1894
4-MethylphenolTBAB2492
4-MethoxyphenolTBAB1895
4-ChlorophenolTBAB2493
4-FluorophenolTBAB2496
3-MethylphenolTBAB2494
3-MethoxyphenolTBAB1895
4-tert-ButylphenolTBPB9693
2-MethylphenolTBPB9690
2-MethoxyphenolTBPB9692

This table is generated based on the data presented in the study by Andrews, Konstantinou, and Feld. tandfonline.com

Reaction Mechanisms and Reactivity of Chloro Nitrophenyl Sulfone Systems

Nucleophilic Aromatic Substitution (SNAr) on Chloro(nitrophenyl)sulfones

Nucleophilic aromatic substitution (SNAr) is a key reaction for chloro(nitrophenyl)sulfones, where the aromatic ring is activated towards nucleophilic attack. This activation is a direct consequence of the presence of potent electron-withdrawing groups.

The 4-nitrophenyl sulfone moiety is highly susceptible to nucleophilic aromatic substitution. The rate of these reactions is significantly enhanced by the presence of the nitro group, particularly when it is positioned ortho or para to the leaving group. This is because the nitro group can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. The sulfonyl group also contributes to this activation, albeit to a lesser extent than the nitro group. The reactivity of the system increases with the number of electron-withdrawing groups on the aromatic ring. For instance, the reactivity of chlorobenzene (B131634) towards nucleophilic substitution is significantly increased by the addition of nitro groups.

The general mechanism for the SNAr reaction proceeds via a two-step addition-elimination process. In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups in the ortho and/or para positions is crucial for the stabilization of this intermediate. pressbooks.pub In the second, typically fast, step, the leaving group is expelled, and the aromaticity of the ring is restored.

Table 1: Relative Reactivity of Chlorobenzenes in S~N~Ar
CompoundRelative Rate
Chlorobenzene1
1-Chloro-4-nitrobenzene7 x 1010
1-Chloro-2,4-dinitrobenzene2.4 x 1015
1-Chloro-2,4,6-trinitrobenzeneToo fast to measure

This table illustrates the profound activating effect of nitro groups on the rate of nucleophilic aromatic substitution, a principle that applies to Chloro(4-nitrophenyl)sulfone.

In nucleophilic aromatic substitution reactions of nitroaromatic compounds, a variety of groups can act as the leaving group. While halogens are common leaving groups, the sulfonyl group (–SO₂R) can also be displaced, although this is less common than the displacement of a halide from the same ring. The sulfonyl group is a strong electron-withdrawing group, which on one hand activates the ring to nucleophilic attack, but on the other hand, the C–S bond is relatively strong.

Generally, the ease of displacement of a leaving group in SNAr reactions is related to the stability of the departing anion. For halides, the order of reactivity is typically F > Cl > Br > I, which is counterintuitive based on bond strength but is explained by the high electronegativity of fluorine stabilizing the transition state of the rate-determining addition step. The sulfonate anion (RSO₃⁻) is a very stable anion, making the corresponding sulfonyl group a good leaving group in principle. However, in direct competition with a chloride on the same nitro-activated ring, the relative leaving group ability would depend on the specific reaction conditions and the nucleophile.

Studies on the displacement of the sulfamoyl group (a related sulfur-containing group) have shown that reactivity is linked to the electronic properties of the aromatic system. nih.gov While the sulfonyl group is a more powerful electron-withdrawing group than a carbonyl group, the latter is more effective at delocalizing charge. rsc.orgresearchgate.net This can influence the relative rates of substitution.

The kinetics of SNAr reactions are highly dependent on the nature of the substituents on the aromatic ring, the nucleophile, the leaving group, and the solvent. The presence of electron-withdrawing substituents, such as the nitro group in the para position of this compound, is paramount for the reaction to proceed at a reasonable rate. These groups stabilize the anionic Meisenheimer intermediate, thereby lowering the activation energy of the first, rate-determining step. pressbooks.pub

Kinetic studies on related systems, such as the reaction of 4-X-2,6-dinitrochlorobenzenes with pyridines, have shown that the rate of reaction increases with the electron-withdrawing strength of the substituent X (NO₂ > CN > CF₃). scispace.com This highlights the importance of electronic effects in these reactions.

The generally accepted mechanism for SNAr reactions involves a two-step process. However, recent computational and experimental studies have suggested that some SNAr reactions may proceed through a concerted mechanism, where bond formation and bond breaking occur in a single step, particularly with good leaving groups. nih.gov For reactions involving 4-nitrochlorobenzene, a concerted mechanism has been proposed in both the gas phase and in solution. nih.gov

The Brønsted coefficient (βnuc), which relates the reaction rate to the basicity of the nucleophile, can provide insight into the transition state of the reaction. For the aminolysis of 4-nitrofluorobenzene, a βnuc of 0.36 has been interpreted in terms of a rate-limiting breakdown of the Meisenheimer intermediate. hud.ac.uk Conversely, for the reaction with phenoxides, a βnuc of 0.91 suggests that the decomposition of the intermediate is the rate-limiting step. hud.ac.uk

Elimination Reactions Involving Chloro(nitrophenyl)sulfones

Beyond substitution at the aromatic ring, chloro(nitrophenyl)sulfones can undergo elimination reactions, particularly if there is a hydrogen atom on the carbon adjacent (α-position) to the sulfonyl group.

The mechanism is generally accepted to proceed through the following steps:

Deprotonation at the α'-position (the carbon on the other side of the sulfonyl group from the halogen) to form a carbanion.

Intramolecular nucleophilic attack of the carbanion on the carbon bearing the halogen, forming a transient three-membered cyclic sulfone (thiirane dioxide or episulfone).

Spontaneous and irreversible extrusion of sulfur dioxide from the unstable thiirane (B1199164) dioxide to form the alkene.

The formation of the thiirane dioxide is the slow step, and α-iodosulfones react faster than the corresponding bromo- and chlorosulfones. organic-chemistry.org

The stereochemical outcome of the Ramberg-Bäcklund reaction is a topic of significant interest and can be influenced by the substrate and the reaction conditions, particularly the strength of the base used. organic-chemistry.orgchemistry-chemists.com

Generally, with weak bases such as sodium hydroxide (B78521), the reaction often shows a preference for the formation of the Z-alkene. organic-chemistry.orgchemistry-chemists.com This is thought to arise from a kinetic preference for the formation of the cis-substituted thiirane dioxide intermediate, which then stereospecifically decomposes to the Z-alkene. organic-chemistry.org

Conversely, the use of strong bases, such as potassium tert-butoxide, tends to favor the formation of the more thermodynamically stable E-alkene. organic-chemistry.orgchemistry-chemists.com This is because the strong base can equilibrate the initially formed cis-thiirane dioxide to the more stable trans-isomer before the extrusion of sulfur dioxide occurs. organic-chemistry.org

An interesting exception to this general trend is the reaction of α-chlorobenzyl benzyl (B1604629) sulfone, which yields exclusively (E)-stilbene even with hydroxide as the base. chemistry-chemists.com This is attributed to the increased acidity of the benzylic proton, which facilitates epimerization to the more stable trans-thiirane dioxide intermediate. organic-chemistry.org Given the presence of the 4-nitrophenyl group in an analogous α-chloro-(4-nitrobenzyl)sulfone, a similar acidifying effect on the benzylic proton would be expected, likely favoring the formation of the E-alkene.

Table 2: Stereochemical Outcome of the Ramberg-Bäcklund Reaction
SubstrateBaseMajor Product
Generic α-halosulfoneWeak Base (e.g., NaOH)Z-alkene
Generic α-halosulfoneStrong Base (e.g., KOtBu)E-alkene
α-Chlorobenzyl benzyl sulfoneNaOH(E)-Stilbene

This table summarizes the general stereochemical trends observed in the Ramberg-Bäcklund reaction, which are dependent on the base strength and substrate structure.

Julia-Kocienski Olefination as a General Sulfone Elimination Strategy

The Julia-Kocienski olefination is a powerful method for the stereoselective synthesis of alkenes. It is a modification of the classical Julia olefination and relies on the use of heteroaryl or electron-deficient aryl sulfones. alfa-chemistry.comnih.gov The electron-withdrawing nature of the chloro(4-nitrophenyl)sulfonyl group makes it a suitable, albeit not commonly cited, activating group for this transformation.

The general mechanism proceeds through the deprotonation of an alkyl sulfone bearing the chloro(4-nitrophenyl)sulfonyl group to form a carbanion. This carbanion then adds to an aldehyde or ketone to form a β-alkoxy sulfone intermediate. A key step in the Julia-Kocienski olefination is the subsequent intramolecular Smiles rearrangement, which is facilitated by the electron-deficient nature of the aryl sulfone. alfa-chemistry.com This rearrangement leads to the formation of a more reactive intermediate that readily eliminates sulfur dioxide and the corresponding aryloxide to furnish the alkene. The stereochemical outcome of the reaction is often influenced by the reaction conditions and the nature of the substrates. nih.gov

Although specific examples detailing the use of this compound in the Julia-Kocienski olefination are not prevalent in the surveyed literature, its electronic properties are analogous to other electron-deficient aryl sulfones successfully employed in this reaction.

Desulfonylation Reactions and Their Utility

The removal of the sulfonyl group, or desulfonylation, is a crucial step in many synthetic sequences where the sulfonyl moiety is used as an activating or directing group. organicreactions.orgresearchgate.net

Reductive Desulfonylation Processes

Reductive desulfonylation involves the replacement of the C-SO₂R group with a C-H bond. organicreactions.orgwikipedia.org For substrates like those derived from this compound, the strong electron-withdrawing character of the sulfonyl group facilitates its reductive cleavage. A variety of reducing agents can be employed for this purpose.

Common methods for reductive desulfonylation include the use of dissolving metals, such as sodium amalgam or samarium(II) iodide, and metal hydrides. wikipedia.org For α-nitro sulfones, a mild and efficient reductive desulfonylation can be achieved using sodium dithionite (B78146) with a viologen catalyst in a two-phase system. rsc.orgelectronicsandbooks.com This method is particularly noteworthy as it is selective for sulfones activated by an α-nitro group. rsc.org

Table 1: Selected Reagents for Reductive Desulfonylation

Reagent Typical Conditions Substrate Scope
Sodium Amalgam (Na/Hg) Methanol, room temperature Broad, including alkyl and aryl sulfones
Samarium(II) Iodide (SmI₂) THF, HMPA, room temperature Effective for various sulfones
Sodium Dithionite (Na₂S₂O₄) Dichloromethane (B109758)/water, viologen catalyst Selective for α-nitro sulfones

Catalytic Desulfonylative C-C and C-X Bond Formation

In recent years, the sulfonyl group has been recognized as a versatile leaving group in transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. nih.govresearchgate.net These desulfonylative coupling reactions offer an alternative to traditional cross-coupling methods that use organohalides or organometallic reagents.

For aryl sulfones, particularly those with electron-deficient aryl groups like the 4-nitrophenyl group, nickel and palladium catalysts have been shown to be effective for C-S bond activation and subsequent coupling. nih.gov For instance, nickel-catalyzed desulfonylative cross-coupling reactions of aryl sulfones with aryl bromides have been developed to form biaryl compounds. thieme.de The electron-withdrawing nature of the chloro(4-nitrophenyl)sulfonyl group would be expected to facilitate the initial oxidative addition of the C-S bond to the metal center, a key step in the catalytic cycle.

While specific studies focusing on this compound as a substrate in a wide array of catalytic desulfonylative couplings are limited, the general principles suggest its potential as a coupling partner in reactions such as Suzuki-Miyaura, Negishi, and Buchwald-Hartwig type couplings. The 4-chlorophenylsulfonyl group has been noted for its enhanced leaving group ability in certain cobalt-catalyzed allylic substitutions. thieme.de

Reactions with Sulfur-Containing Reagents

The reactivity of sulfone-related species with other sulfur-containing reagents is a more specialized area of study.

Arylsulfene Reactions with Sulfur Dioxide

Arylsulfenes are highly reactive intermediates that can be generated from the corresponding sulfonyl chlorides upon treatment with a base. The chemistry of sulfenes is dominated by their propensity to undergo cycloaddition reactions and reactions with nucleophiles.

The specific reaction of an arylsulfene, such as one that could be hypothetically generated from a derivative of this compound, with sulfur dioxide (SO₂) is not a commonly reported or well-established reaction in the chemical literature. The reactivity of sulfur dioxide itself is diverse, as it can act as both a Lewis acid and a Lewis base, and it participates in various cycloaddition and insertion reactions. However, without specific literature precedence, any discussion on the reaction between a 4-nitrophenyl-substituted sulfene (B1252967) and sulfur dioxide would be speculative.

Advanced Spectroscopic and Structural Elucidation of Chloro Nitrophenyl Sulfones

Single-Crystal X-ray Diffraction Analysis

Determination of Molecular Structure and Conformation

Without experimental crystallographic data, the precise molecular structure and conformation of Chloro(4-nitrophenyl)sulfone in the solid state remain undetermined. A theoretical analysis would be purely speculative.

Analysis of Bond Lengths and Angles

A quantitative analysis of bond lengths and angles is contingent on the availability of a solved crystal structure. No such data has been found in the public domain.

Investigation of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal and the non-covalent interactions between them are critical aspects revealed by X-ray diffraction. The absence of this data for this compound precludes any discussion of its crystal packing and intermolecular forces.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of atoms within a molecule can be determined. While some databases indicate the existence of NMR data for this compound, the actual spectra with detailed peak assignments are not publicly available.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

A detailed assignment of proton signals for this compound is not available in the reviewed literature. A typical ¹H NMR spectrum would be expected to show signals in the aromatic region, corresponding to the protons on the two phenyl rings. The specific chemical shifts and splitting patterns would be influenced by the electron-withdrawing effects of the sulfone and nitro groups, and the chloro substituent. However, without experimental data, a precise analysis is not possible.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Similarly, a detailed analysis of the ¹³C NMR spectrum of this compound is hampered by the lack of publicly available, assigned data. The spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbons would be significantly affected by the attached functional groups, providing valuable information about the electronic structure of the compound.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the sulfone, nitro, and substituted aromatic ring functional groups.

The key vibrational modes for this compound are:

Sulfone Group (SO₂): This group is characterized by two strong and distinct stretching vibrations. The asymmetric stretching (νas(SO₂)) typically appears in the 1350-1310 cm⁻¹ region, while the symmetric stretching (νs(SO₂)) is found in the 1160-1120 cm⁻¹ range. sigmaaldrich.com These intense bands are a clear indicator of the sulfone functionality.

Nitro Group (NO₂): Similar to the sulfone group, the nitro group also displays two characteristic strong stretching bands. The asymmetric stretch (νas(NO₂)) is typically observed between 1570-1500 cm⁻¹, and the symmetric stretch (νs(NO₂)) occurs in the 1370-1320 cm⁻¹ region. sigmaaldrich.com The presence of these absorptions confirms the nitro-substitution.

Aromatic Rings (C=C and C-H): Aromatic C=C stretching vibrations usually appear as a series of bands in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the aromatic rings are expected just above 3000 cm⁻¹. Furthermore, the out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are anticipated in the 900-675 cm⁻¹ region. For the para-substituted rings in this molecule, a strong band around 850-800 cm⁻¹ is expected.

Carbon-Chlorine Bond (C-Cl): The C-Cl stretching vibration for aryl chlorides typically appears as a strong band in the 1100-1000 cm⁻¹ region.

The following table summarizes the expected characteristic IR absorption bands for this compound.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
Nitro (NO₂)Asymmetric Stretch1570 - 1500Strong
Nitro (NO₂)Symmetric Stretch1370 - 1320Strong
Sulfone (SO₂)Asymmetric Stretch1350 - 1310Strong
Sulfone (SO₂)Symmetric Stretch1160 - 1120Strong
Aromatic C-HStretch3100 - 3000Medium-Weak
Aromatic C=CRing Stretch1600 - 1450Medium-Weak
Aromatic C-HOut-of-plane Bend (para)850 - 800Strong
Aryl C-ClStretch1100 - 1000Strong

Theoretical and Computational Chemistry Studies on Chloro Nitrophenyl Sulfones

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic properties of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for analyzing the structure, spectroscopy, and reactivity of medium-sized organic molecules like diaryl sulfones. nih.govresearchgate.net

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For diaryl sulfones, key geometric parameters include the C-S-C bond angle and the torsion angles of the phenyl rings relative to the sulfonyl group. In a related compound, 4,4′-dichlorodiphenyl sulfone, the crystal structure reveals specific bond lengths and angles that serve as a benchmark for computational models. nih.gov The introduction of a nitro group, a strong electron-withdrawing group, and a chloro atom is expected to significantly influence the electronic distribution and geometry of the diphenyl sulfone framework.

Electronic structure analysis through DFT provides insights into molecular orbitals, charge distribution, and electrostatic potential. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical reactivity. The molecular electrostatic potential (MEP) map can identify regions susceptible to electrophilic and nucleophilic attack. nih.gov In molecules like 4,4′-diaminodiphenyl sulfone, the aniline (B41778) ring acts as a nucleophilic moiety, which is a key aspect of its biological properties. mdpi.com

Table 1: Representative Calculated Geometrical Parameters for a Diaryl Sulfone Backbone Note: This table presents typical values for a diaryl sulfone structure based on computational models of related compounds for illustrative purposes.

ParameterDescriptionTypical Calculated Value
r(S=O)Sulfonyl Oxygen Bond Length~1.45 Å
r(C-S)Carbon-Sulfur Bond Length~1.77 Å
∠(O=S=O)Sulfonyl Oxygen Bond Angle~120°
∠(C-S-C)Diaryl Carbon-Sulfur Bond Angle~104°
τ(C-S-C-C)Phenyl Ring Torsion AngleVariable (defines conformation)

DFT calculations are highly effective for predicting various spectroscopic properties, including NMR chemical shifts. chemaxon.comacs.org The Gauge-Including Atomic Orbital (GIAO) method is a standard approach within DFT for calculating the magnetic shielding tensors of nuclei. nih.gov These tensors can be converted into chemical shifts, which can then be compared with experimental data to aid in structure elucidation. chemaxon.com

Studies on various organosulfur compounds have demonstrated the suitability of DFT-based methods for accurately predicting ¹H and ¹³C NMR chemical shifts, which helps in determining the oxidation state of sulfur (thioether, sulfoxide (B87167), or sulfone). chemaxon.com A common practice involves a linear regression analysis of calculated shielding constants against experimental chemical shifts to improve accuracy. nih.gov This computational approach is a valuable tool for confirming molecular structures synthesized in the lab. chemaxon.com

Table 2: Example of DFT-Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Phenyl Sulfone Moiety Note: Data is illustrative, based on methodologies reported for organosulfur compounds.

Carbon AtomExperimental Shift (ppm)Calculated Shift (ppm)Difference (ppm)
C-ipso (C-S)141.5142.2+0.7
C-ortho128.0128.5+0.5
C-meta129.5130.1+0.6
C-para133.0133.8+0.8

DFT can be used to model the reaction pathways of sulfones, providing thermodynamic and kinetic data. digitellinc.com This includes calculating the energies of reactants, transition states, and products to determine activation energies and reaction enthalpies. Such studies are crucial for understanding the stability and reactivity of these compounds. For instance, the thermochemistry of various aromatic sulfones has been investigated to understand their decomposition. researchgate.net The thermal decomposition of sulfones flanked by aromatic groups can lead to the elimination of sulfur dioxide (SO₂), a key step in processes like oxidative desulfurization. researchgate.net Theoretical comparisons of similar reactions, such as the hydrolysis of p-nitrophenyl phosphate (B84403) and sulfate, have been performed using DFT to elucidate their mechanisms and free energy surfaces. sigmaaldrich.com

Table 3: Illustrative Thermodynamic Data for a Hypothetical Reaction Step

Thermodynamic ParameterDescriptionCalculated Value (kcal/mol)
ΔE_actActivation Energy+35.5
ΔH_rxnEnthalpy of Reaction-15.2
ΔG_rxnGibbs Free Energy of Reaction-12.8

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into their dynamics and conformational flexibility. mdpi.com For polymers containing sulfone groups, MD simulations have been used to investigate properties like density, glass transition temperature, and interactions with water molecules. mdpi.comfao.org The development of accurate polarizable force fields is essential for performing meaningful MD simulations on sulfone-based compounds. nih.gov

Conformational analysis focuses on identifying the stable conformers of a molecule and the energy barriers between them. For flexible molecules like diaryl sulfones, the rotation around the C-S bonds leads to different spatial arrangements. Computational studies on 4-aminodiphenyl sulfones have identified several low-energy conformations and calculated their relative free energies and statistical weights in solution. koreascience.kr These analyses reveal the most probable shapes the molecule will adopt, which is critical for understanding its interaction with biological targets. koreascience.kr

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Sulfones

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of compounds with their biological activity. researchgate.net In QSAR studies of sulfone derivatives, various molecular descriptors (e.g., electronic, steric, and lipophilic properties) are calculated for a series of compounds. nih.gov These descriptors are then used to build a mathematical model that can predict the activity of new, untested compounds.

QSAR models have been successfully applied to series of diarylsulfones to understand the structural requirements for their biological activities, such as enzyme inhibition. nih.gov For instance, 3D-QSAR models can provide insights into how different substituents on the phenyl rings affect the interaction with a biological target, guiding the design of more potent molecules. rsc.org Studies have shown that properties like mass, polarizability, electronegativity, and the presence of specific bonds are often key predictors of the anticancer activities of sulfur-containing compounds. nih.gov

Table 4: Common Molecular Descriptors Used in QSAR Studies of Sulfones

Descriptor ClassExample DescriptorsInformation Provided
ElectronicHOMO/LUMO energies, Dipole Moment, Partial ChargesElectron-donating/accepting ability, polarity
StericMolecular Weight, Molar Volume, Surface AreaSize and shape of the molecule
LipophilicLogP (Octanol-Water Partition Coefficient)Hydrophobicity and membrane permeability
TopologicalConnectivity Indices, Wiener IndexMolecular branching and structure

Synthetic Applications and Derivative Chemistry of Chloro Nitrophenyl Sulfones

Chloro(nitrophenyl)sulfones as Precursors in Polymer Synthesis

For polymerization reactions, bifunctional monomers are required to build the polymer chain. Therefore, analogs such as bis(4-chloro-3-nitrophenyl) sulfone are utilized as the starting materials for polymers like polysulfones, polyarylamines, and aromatic polysulfides. This monomer can be synthesized by the nitration of 4,4'-dichlorodiphenyl sulfone. chemicalbook.comgoogle.com The chloro and nitro groups on the aromatic rings activate the molecule for nucleophilic aromatic substitution, which is the key reaction in the polycondensation process.

Synthesis of Polysulfones and Polyarylamines

Polysulfones (PSU) are a class of high-performance thermoplastics known for their toughness, stability, and high glass transition temperatures. mdpi.comnih.gov Their synthesis typically involves the step-growth polymerization of a dihalogenated sulfone monomer with a bisphenol salt. mdpi.comgoogle.com While 4,4'-dichlorodiphenyl sulfone is a common precursor nih.govgoogle.com, the use of nitrated analogs like bis(4-chloro-3-nitrophenyl) sulfone allows for the introduction of functional nitro groups into the polymer backbone. This polycondensation reaction proceeds via nucleophilic aromatic substitution, where the phenoxide ions from the bisphenol displace the chloride ions on the sulfone monomer. researchgate.net

Similarly, bis(4-chloro-3-nitrophenyl) sulfone is a key monomer in the synthesis of polyarylamines. The polymerization occurs through a vinylogous nucleophilic substitution reaction with aromatic or aliphatic diamines. researchgate.net The reaction is typically carried out in a polar aprotic solvent at elevated temperatures, with a tertiary amine acting as an acid acceptor. The resulting polyarylamines are generally amorphous and exhibit high solubility in polar aprotic solvents. researchgate.net

Polymer TypeMonomer 1Monomer 2SolventKey Conditions
PolysulfoneBis(4-chloro-3-nitrophenyl) sulfoneBisphenol AN-Methylpyrrolidone (NMP)High Temperature (150-210°C), Base (e.g., K₂CO₃)
PolyarylamineBis(4-chloro-3-nitrophenyl) sulfoneAromatic/Aliphatic DiamineDimethyl sulfoxide (B87167) (DMSO)Elevated Temperature, Tertiary Amine Acid Acceptor

Preparation of Aromatic Polysulfides

Aromatic polysulfides are polymers valued for their thermal stability and chemical resistance. Bis(4-chloro-3-nitrophenyl) sulfone serves as a monomer for the synthesis of these polymers by reacting with dithiol compounds. For example, a novel aromatic polysulfide has been synthesized from the reaction of bis(4-chloro-3-nitrophenyl) sulfone and 4,4′-oxydibenzenethiol under mild conditions. researchgate.net This reaction is another example of nucleophilic aromatic substitution, where the thiolate anions displace the activated chloride atoms on the sulfone monomer to form the thioether linkages of the polymer backbone.

Role in the Synthesis of Complex Organic Molecules

In the synthesis of smaller, complex organic molecules, monofunctional sulfones like 4-nitrobenzenesulfonyl chloride are versatile reagents. The sulfonyl chloride group is highly reactive toward nucleophiles, making it an excellent electrophile for introducing the 4-nitrophenylsulfonyl (nosyl) group into molecules. cymitquimica.com

Intermediate in the Synthesis of Sulfonamides

4-Nitrobenzenesulfonyl chloride is a primary reagent for the synthesis of sulfonamides. guidechem.com It readily reacts with primary and secondary amines under basic conditions to form a stable sulfonamide linkage. guidechem.com This reaction is fundamental in medicinal chemistry and for the creation of protecting groups in multi-step synthesis. guidechem.com For instance, 4-nitrobenzenesulfonamide can be prepared by reacting 4-nitrobenzenesulfonyl chloride with ammonia water. prepchem.com The resulting nosylamide can undergo further reactions, such as N-alkylation, due to the acidity of the N-H proton, which is enhanced by the electron-withdrawing nosyl group. guidechem.com

Amine SubstrateReagentSolventProduct
Ammonia4-Nitrobenzenesulfonyl chlorideWater / Ethyl Acetate4-Nitrobenzenesulfonamide
Primary/Secondary Amines4-Nitrobenzenesulfonyl chlorideDichloromethane (B109758)N-substituted-4-nitrobenzenesulfonamide

Precursors for α-Chloro and Vinyl Sulfone Derivatives

While not a direct precursor, 4-nitrobenzenesulfonyl chloride is a foundational building block for creating sulfones that can be converted into α-chloro and vinyl sulfone derivatives. First, a sulfone is synthesized, typically by reacting the sulfonyl chloride with an appropriate carbon nucleophile (e.g., a Grignard reagent or an enolate).

To prepare an α-chloro sulfone , the resulting sulfone can be deprotonated with a strong base to form a carbanion, which is then quenched with an electrophilic chlorine source like N-chlorosuccinimide (NCS).

Vinyl sulfones are important synthetic intermediates that act as Michael acceptors and dienophiles. scripps.edu They can be prepared through various methods, including the elimination of β-hydroxy sulfones or the direct sulfonylation of alkenes and alkynes. organic-chemistry.orgrsc.orggoogle.com A sulfone synthesized from 4-nitrobenzenesulfonyl chloride can be functionalized to undergo an elimination reaction, thereby yielding a (4-nitrophenyl) vinyl sulfone.

Preparation of Fluoroalkenes via Sulfone Reagents

The Julia-Kocienski olefination is a powerful method for synthesizing alkenes, including fluoroalkenes, from sulfones and carbonyl compounds. cas.cnnih.govfao.org This reaction often utilizes heteroaryl or electron-deficient aryl sulfones to facilitate the key elimination step. nih.gov Sulfones bearing a 4-nitrophenyl group have been successfully employed in modified Julia olefination reactions. researchgate.net

The synthesis of the required α-fluoro-(4-nitrophenyl)sulfone reagent involves first preparing the parent sulfone from 4-nitrobenzenesulfonyl chloride. This sulfone is then deprotonated and reacted with an electrophilic fluorine source (e.g., N-Fluorobenzenesulfonimide, NFSI) to install the α-fluorine atom. This fluorinated sulfone reagent can then react with various aldehydes and ketones to produce the corresponding fluoroalkenes with good yield and stereoselectivity. nih.gov

Synthesis of Substituted Indole Derivatives

The inherent reactivity of the indole nucleus makes it a prime target for the introduction of various functional groups, and sulfonyl groups, particularly the 4-nitrophenylsulfonyl moiety, have been employed as activating or directing groups in the synthesis of substituted indole derivatives. While direct use of chloro(4-nitrophenyl)sulfone in a one-step synthesis of a final indole product is not extensively documented, the 4-nitrophenylsulfonyl group is a valuable tool in multi-step synthetic sequences.

One key application involves the protection and activation of the indole nitrogen. The strong electron-withdrawing nature of the 4-nitrophenylsulfonyl group enhances the acidity of the N-H proton, facilitating deprotonation and subsequent N-alkylation or N-arylation reactions. This protecting group can be later removed under specific conditions to yield the desired N-substituted or unsubstituted indole.

Furthermore, the 4-nitrophenylsulfonyl group can influence the regioselectivity of electrophilic substitution on the indole ring. By modifying the electron density at different positions, it can direct incoming electrophiles to specific carbons, enabling the synthesis of otherwise difficult-to-prepare substituted indoles.

A notable application of sulfonyl-functionalized compounds in indole chemistry is the sulfenylation of the indole ring. While not directly employing this compound, a method utilizing sulfonyl hydrazides as a sulfur source for the synthesis of 3-sulfenylindoles has been developed. nih.gov This reaction, catalyzed by iodophor, proceeds by treating various substituted indoles with aryl sulfonyl hydrazides. nih.gov The electronic nature of the substituents on the aryl sulfonyl hydrazide influences the reaction yield, with electron-withdrawing groups generally providing slightly better results. nih.gov This suggests that a sulfonyl hydrazide derived from this compound could be a viable substrate for such transformations, leading to the formation of 3-(4-nitrophenylthio)indoles.

The following table summarizes the yields of 3-phenylthioindoles obtained from the reaction of indole with various 4-substituted aryl sulfonyl hydrazides, illustrating the effect of the substituent on the reaction outcome. nih.gov

4-Substituent on Aryl Sulfonyl HydrazideProductYield (%)
H3-(Phenylthio)-1H-indole75
F3-((4-Fluorophenyl)thio)-1H-indole78
Br3-((4-Bromophenyl)thio)-1H-indole81
NO₂3-((4-Nitrophenyl)thio)-1H-indole85
CF₃3-((4-(Trifluoromethyl)phenyl)thio)-1H-indole82
OCF₃3-((4-(Trifluoromethoxy)phenyl)thio)-1H-indole79
Me3-(p-Tolylthio)-1H-indole72
OMe3-((4-Methoxyphenyl)thio)-1H-indole68

Synthesis of Triarylmethanes

Triarylmethanes are a class of compounds with significant applications in dyes, indicators, and materials science. The synthesis of unsymmetrical triarylmethanes can be a challenging endeavor. Recent advancements have demonstrated the utility of sulfone-based methodologies for the modular construction of these complex structures.

A palladium-catalyzed sequential arylation of methyl phenyl sulfone has been developed as a versatile route to triarylmethanes. nih.gov This method allows for the controlled, stepwise introduction of three different aryl groups. nih.gov The process involves two sequential palladium-catalyzed C-H arylation reactions, followed by an arylative desulfonation to install the final aryl group. nih.gov

While this specific methodology utilizes methyl phenyl sulfone as the starting template, the underlying principle of using a sulfone as a linchpin for the assembly of triarylmethanes can be extended to other sulfone-containing molecules. This compound, with its reactive chloro and nitro functionalities, could potentially serve as a precursor to a sulfone-based building block for triarylmethane synthesis.

The key steps in the modular synthesis of triarylmethanes from a sulfone template are outlined below:

First C-H Arylation: A palladium catalyst facilitates the coupling of an aryl halide with the methyl group of the sulfone.

Second C-H Arylation: A second, different aryl halide is introduced to couple with the remaining C-H bond of the now-disubstituted methyl group.

Arylative Desulfonation: The sulfonyl group is displaced by a third aryl group, typically introduced as an aryl boronic acid, via a Suzuki-Miyaura type coupling, to yield the final triarylmethane. nih.gov

This synthetic strategy offers a high degree of flexibility in the construction of triarylmethanes with diverse substitution patterns. The application of this methodology to derivatives of this compound could provide access to novel triarylmethane structures bearing a nitro group, which could be further functionalized.

Development of Specialized Reagents and Building Blocks

Difluorocarbene Precursors Based on Chlorodifluoromethyl Aryl Sulfones

The introduction of fluorine-containing groups into organic molecules is a critical strategy in medicinal chemistry and materials science for modulating their physicochemical and biological properties. Difluorocarbene (:CF₂) is a key intermediate for the synthesis of difluoromethylated compounds. Chlorodifluoromethyl aryl sulfones have emerged as efficient and robust precursors for the generation of difluorocarbene.

These reagents offer a significant advantage as they can be derived from non-ozone-depleting substances. The general approach to generating difluorocarbene from these precursors involves the nucleophilic attack of a base, such as hydroxide (B78521), on the sulfone, leading to the formation of a chlorodifluoromethyl anion. This anion readily undergoes α-elimination of a chloride ion to release difluorocarbene.

Effect of Aromatic Ring Substituents on Reactivity

The reactivity of chlorodifluoromethyl aryl sulfones as difluorocarbene precursors is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups on the aryl ring of the sulfone facilitate the initial nucleophilic attack by the base, thereby enhancing the rate of difluorocarbene generation.

Research has shown that sulfones bearing electron-withdrawing groups are generally more efficient in difluoromethylation reactions compared to those with electron-donating groups. In a comparative study of various substituted chlorodifluoromethyl aryl sulfones, it was found that p-nitrophenyl chlorodifluoromethyl sulfone was among the most powerful difluorocarbene reagents for O-difluoromethylation. This enhanced reactivity is attributed to the strong electron-withdrawing nature of the nitro group, which stabilizes the transition state of the nucleophilic attack.

The following table illustrates the effect of different para-substituents on the yield of the O-difluoromethylation of 4-cyanophenol, highlighting the superior performance of the nitro-substituted sulfone.

Para-Substituent on Aryl SulfoneYield (%)
OMe55
Me62
H78
Cl85
NO₂92
Application in O- and N-Difluoromethylation

Chlorodifluoromethyl aryl sulfones, particularly those activated by electron-withdrawing groups like the 4-nitro group, are highly effective reagents for the O- and N-difluoromethylation of a wide range of substrates.

O-Difluoromethylation: Phenols are readily converted to their corresponding difluoromethyl ethers in good to excellent yields using these reagents. The reaction is typically carried out in the presence of a base, such as potassium hydroxide, in a suitable solvent system. The mild reaction conditions and high efficiency make this a valuable method for the synthesis of aryl difluoromethyl ethers.

N-Difluoromethylation: A variety of nitrogen-containing heterocycles, including indoles, carbazoles, and pyrazoles, can be effectively difluoromethylated on the nitrogen atom. This reaction provides a direct route to N-difluoromethylated heterocycles, which are of significant interest in medicinal chemistry.

4-Nitrophenyl Sulfenyl Chloride as a Precursor for Aromatic Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on solid surfaces. Aromatic SAMs, in particular, have garnered significant attention due to their potential applications in molecular electronics, sensing, and surface engineering. The choice of the precursor molecule is crucial for the formation of well-ordered and stable SAMs.

4-Nitrophenyl sulfenyl chloride has been demonstrated to be an effective precursor for the formation of densely packed and well-ordered aromatic SAMs on gold surfaces. The formation of the SAM involves the reductive dissociation of the S-Cl bond at the gold surface, leading to the formation of a strong gold-sulfur bond.

The synthesis of sulfenyl chlorides can be achieved from the corresponding sulfones. For instance, 4-dichloromethylsulfonyl-2-nitrophenylsulfenyl chloride has been synthesized from 4-dichloromethylchlorophenyl sulfone. bibliotekanauki.pl The process involves nitration of the sulfone, followed by reaction with sodium disulfide to form the corresponding diphenyl disulfide, which is then chlorinated to yield the sulfenyl chloride. bibliotekanauki.pl A similar synthetic strategy could potentially be employed to prepare 4-nitrophenyl sulfenyl chloride from this compound.

The resulting SAMs derived from 4-nitrophenyl sulfenyl chloride exhibit a well-ordered row structure. The nitro group provides a handle for further chemical modification of the monolayer surface, allowing for the tailoring of its properties for specific applications.

Synthesis of Structurally Diverse Sulfone Derivatives for Targeted Research

Chloro(nitrophenyl)sulfones serve as versatile precursors in the synthesis of a wide array of sulfone derivatives. Their inherent reactivity, stemming from the electron-withdrawing nature of the sulfonyl and nitro groups, facilitates nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of diverse functional groups. This reactivity is harnessed by researchers to construct complex molecules with tailored properties for specific applications, particularly in the development of novel bioactive compounds. The strategic modification of these sulfone scaffolds enables the exploration of structure-activity relationships and the optimization of lead compounds in medicinal and agricultural chemistry.

Synthesis of Phenyl Tribromomethyl Sulfone Derivatives

The synthesis of phenyl tribromomethyl sulfone derivatives often begins with precursors like 4-chlorothiophenol or 4-halogenphenyl methyl sulfone, which are then functionalized to incorporate the desired moieties. beilstein-journals.orgnih.gov A key intermediate, 4-chlorophenyl tribromomethyl sulfone, can be prepared through several synthetic routes.

One effective pathway involves a three-step process starting from 4-chlorothiophenol. beilstein-journals.orgbeilstein-journals.org

S-methylation: 4-chlorothiophenol is first methylated using dimethyl sulfate to produce the corresponding 4-chlorophenyl methyl sulfide (B99878).

Oxidation: The resulting sulfide is then oxidized to 4-chlorophenyl methyl sulfone using reagents such as hydrogen peroxide in glacial acetic acid. beilstein-journals.orgbeilstein-journals.org

Bromination: The final step is the bromination of the methyl group to a tribromomethyl group, yielding 4-chlorophenyl tribromomethyl sulfone. beilstein-journals.orgbeilstein-journals.org

This tribromomethyl sulfone can then be nitrated. The resulting nitro-substituted compound is a valuable substrate for SNAr reactions. beilstein-journals.orgresearchgate.net By reacting it with various nucleophiles such as ammonia, amines, hydrazines, and phenolates, a diverse range of derivatives, including 2-nitroaniline, 2-nitrophenylhydrazine, and diphenyl ether derivatives, can be synthesized. beilstein-journals.orgnih.gov The subsequent reduction of the nitro group in these derivatives, for instance in 4-tribromomethylsulfonyl-2-nitroaniline, provides an o-phenylenediamine substrate, which is a key precursor for preparing structurally varied benzimidazoles. nih.govresearchgate.net

Starting MaterialKey IntermediateFinal Derivative ClassKey Reactions
4-Chlorothiophenol4-Chlorophenyl tribromomethyl sulfone2-Nitroaniline derivativesS-methylation, Oxidation, Bromination, Nitration, SNAr
4-Chlorophenyl tribromomethyl sulfoneNitrated sulfone derivative2-Nitrophenylhydrazine derivativesNitration, SNAr
4-Tribromomethylsulfonyl-2-nitroanilineo-Phenylenediamine substrateBenzimidazolesNitro group reduction, Cyclization

Synthesis of Halogenmethylsulfonyl Group-Containing Aromatic Compounds

Aromatic compounds that feature a halogenmethylsulfonyl group are significant in the development of active herbicides and fungicides. beilstein-journals.orgbeilstein-journals.org The synthesis of these compounds often leverages precursors like 4-halogenphenyl methyl sulfones. The preparation of 4-chlorophenyl tribromomethyl sulfone, a key intermediate, highlights common synthetic strategies. beilstein-journals.org

Two primary methods for the crucial bromination step have been explored:

Method A: Using sodium hypobromite (B1234621) (NaOBr).

Method B: Using bromine chloride (BrCl).

PrecursorBromination AgentProductReported Overall Yield (from 4-chlorothiophenol)
4-Chlorophenyl methyl sulfoneSodium Hypobromite (NaOBr)4-Chlorophenyl tribromomethyl sulfone86% beilstein-journals.org
4-Chlorophenyl methyl sulfoneBromine Chloride (BrCl)4-Chlorophenyl tribromomethyl sulfone85% beilstein-journals.org

Synthesis of Sulfone-Based Compounds for Biological Evaluation (Chemical Synthesis Focus)

The synthesis of novel sulfone derivatives for biological evaluation is a focal point of medicinal chemistry research, with sulfones being integral to compounds with potential antimicrobial, anti-inflammatory, and anticancer activities. iomcworld.comnih.gov The chemical synthesis strategies are designed to be versatile, allowing for the creation of large libraries of compounds for screening.

A prevalent and fundamental method for preparing sulfones is the oxidation of the corresponding sulfide precursors. sciepub.com A variety of oxidizing agents can be employed, with a common system being potassium permanganate (B83412) (KMnO₄) in a mixture of acetic acid and water. sciepub.com Research has demonstrated that the reaction conditions, particularly the volumetric ratio of acetic acid to water, are critical to achieving high yields and ensuring the reaction proceeds to completion. An optimized ratio of 1.5:1 (V(AcOH) to V(H₂O)) has been identified as effective. sciepub.com

More complex sulfone-based compounds are often built through multi-step synthetic sequences. One such approach involves incorporating the sulfone moiety into heterocyclic systems known for their biological activity, such as the 1,3,4-oxadiazole ring. sciepub.comresearchgate.net A representative synthetic pathway includes the following steps:

Conversion of a substituted methyl benzoate with hydrazine hydrate to form a substituted benzoyl hydrazine. sciepub.com

Cyclization of the benzoyl hydrazine to prepare a 2-mercapto-5-substituted-1,3,4-oxadiazole. sciepub.com

A thioetherification reaction on the mercapto group with a suitable alkyl halide (e.g., dimethyl sulfate) to yield a thioether derivative. sciepub.com

Oxidation of the thioether derivative using an oxidant like KMnO₄ to afford the final target sulfone compound. sciepub.com

This modular approach allows for the synthesis of a wide range of sulfone derivatives containing the 1,3,4-oxadiazole moiety for biological testing against various pathogens. sciepub.comresearchgate.net

Synthetic StrategyKey ReactionExample PrecursorsTarget Compound ClassFocus of Biological Evaluation
OxidationSulfide to Sulfone OxidationThioether derivativesSimple alkyl or aryl sulfonesAntifungal, Antibacterial sciepub.com
Multi-step Synthesis with Heterocycle FormationCyclization, Thioetherification, OxidationSubstituted methyl benzoates, Hydrazine hydrateSulfone derivatives containing a 1,3,4-oxadiazole moietyAntifungal, Antibacterial sciepub.comresearchgate.net
Functional Group InterconversionNucleophilic Aromatic SubstitutionActivated aryl sulfonesDimethyl arylsulfonyl malonatesAnti-inflammatory, Tumor cell growth inhibition nih.gov

Catalytic Applications Involving Chloro Nitrophenyl Sulfones

Metal-Catalyzed Reactions

Transition metal catalysis, particularly with palladium, has been instrumental in developing novel methods for the functionalization of sulfones. These approaches often involve the activation of the C-S bond, enabling the sulfonyl group to act as a leaving group or as a precursor to a reactive intermediate.

Palladium-Catalyzed C-S Bond Functionalization of Sulfones

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. While traditionally applied to aryl halides and triflates, recent advancements have extended this chemistry to the activation of C-S bonds in sulfones. In these reactions, a low-valent palladium species undergoes oxidative addition into the C-S bond, generating a palladium(II) intermediate. This intermediate can then participate in various coupling processes, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions.

The presence of an electron-withdrawing group, such as a nitro group on the aromatic ring, can facilitate the oxidative addition step by lowering the electron density of the carbon atom attached to the sulfonyl group. This makes the C-S bond more susceptible to cleavage by the palladium catalyst. Although specific studies focusing exclusively on chloro(4-nitrophenyl)sulfone are not extensively detailed in the literature, the principles of palladium-catalyzed C-S bond activation are well-established for a range of aryl sulfones. These reactions typically employ a palladium precursor, such as Pd(OAc)2 or Pd2(dba)3, in combination with a suitable ligand, often a bulky and electron-rich phosphine (B1218219) like Xantphos, and a base. The choice of ligand is crucial as it influences the stability and reactivity of the catalytic species.

The general mechanism for palladium-catalyzed C-S bond functionalization is depicted below:

StepDescription
Oxidative Addition A Pd(0) species inserts into the Ar-SO2R bond to form an Ar-Pd(II)-SO2R intermediate.
Transmetalation/Coupling The Ar-Pd(II)-SO2R intermediate reacts with a coupling partner (e.g., an organoboron reagent in Suzuki coupling) to form a new C-C or C-heteroatom bond.
Reductive Elimination The desired product is eliminated from the palladium center, regenerating the Pd(0) catalyst.

Heck-Type Reactions Involving Aryl Vinyl Sulfones

The Mizoroki-Heck reaction is a palladium-catalyzed method for the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. organic-chemistry.org In variations of this reaction, aryl vinyl sulfones can serve as coupling partners. The reactivity of the vinyl sulfone in these transformations is influenced by the nature of the aryl group attached to the sulfur atom. An electron-withdrawing group, such as a 4-nitrophenyl group, can enhance the reactivity of the vinyl sulfone.

In a Heck-type reaction, the aryl vinyl sulfone can act as a source of the vinyl group. The palladium catalyst first undergoes oxidative addition with an aryl halide. The resulting arylpalladium complex then coordinates to the double bond of the vinyl sulfone. Subsequent migratory insertion of the olefin into the aryl-palladium bond, followed by β-hydride elimination, can lead to the formation of a new, more substituted alkene. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of reaction conditions, including the solvent and base, can significantly impact the yield and stereoselectivity of the product. libretexts.org

The general catalytic cycle for a Heck reaction is as follows:

StepDescription
Oxidative Addition A Pd(0) catalyst reacts with an aryl halide (Ar-X) to form an arylpalladium(II) complex.
Olefin Coordination & Insertion The alkene (in this case, an aryl vinyl sulfone) coordinates to the palladium center, followed by migratory insertion into the Ar-Pd bond.
β-Hydride Elimination A hydrogen atom from the β-carbon is eliminated, forming the substituted alkene product and a hydridopalladium complex.
Reductive Elimination The hydridopalladium complex undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst.

Photoredox Catalysis and Metallaphotoredox Chemistry

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for organic synthesis, enabling the generation of radical intermediates under mild conditions. nih.gov This approach has been successfully applied to a variety of sulfonylation reactions, where sulfonyl chlorides, including those bearing a nitrophenyl group, serve as precursors to sulfonyl radicals.

Visible-Light-Induced Sulfonylation Reactions

In visible-light-induced sulfonylation reactions, a photocatalyst, upon absorption of light, becomes electronically excited. This excited-state photocatalyst can then engage in a single-electron transfer (SET) process with a suitable substrate. In the context of sulfonylation, arylsulfonyl chlorides, such as 4-nitrobenzenesulfonyl chloride, can be reduced by the excited photocatalyst to generate a sulfonyl radical. nih.gov This highly reactive intermediate can then add to a variety of unsaturated systems, such as alkenes and alkynes, to form new C-S bonds. researchgate.net

A typical reaction scheme involves the use of a photocatalyst, such as an iridium or ruthenium complex, a light source (e.g., blue LEDs), and a suitable solvent. The reaction often proceeds under mild, room-temperature conditions and demonstrates good functional group tolerance. nih.gov For instance, the hydrosulfonylation of alkenes with sulfonyl chlorides can be achieved using a photoredox catalyst in the presence of a hydrogen atom donor. nih.gov The nitro group on the phenyl ring of the sulfonyl chloride is generally well-tolerated in these transformations. nih.gov

A representative example of a visible-light-induced sulfonylation reaction is the iodosulfonylation of alkenes and alkynes, where a sulfonyl chloride and a source of iodine, such as sodium iodide, are used. This reaction can be promoted by visible light in water, highlighting the green chemistry aspects of this methodology. rsc.org

Asymmetric Photocatalytic Sulfonylation

The development of asymmetric variants of photocatalytic reactions is a significant area of research, aiming to control the stereochemistry of the products. In the realm of sulfonylation, asymmetric photocatalysis can be achieved through the use of chiral catalysts or by employing a dual catalytic system where a photocatalyst is combined with a chiral transition metal catalyst.

One notable example is the three-component asymmetric sulfonylation involving the direct functionalization of C(sp3)-H bonds. This method utilizes a dual catalytic system comprising a chiral nickel catalyst and an organophotocatalyst. A radical relay strategy involving sulfur dioxide insertion allows for the reaction of a C(sp3)-H precursor, a sulfur dioxide surrogate, and an α,β-unsaturated carbonyl compound to yield α-C chiral sulfones with high regio- and enantioselectivity. researchgate.net While this specific example does not use a pre-formed nitrophenyl sulfone, it demonstrates the potential for generating chiral sulfones through photocatalytic means, a principle that could be extended to reactions involving nitrophenylsulfonyl precursors.

Activation Modes in Metal-Photocatalysis

In metallaphotoredox catalysis, a photocatalyst and a transition metal catalyst work in concert to enable transformations that are not readily achievable by either catalyst alone. The activation of substrates can occur through several distinct mechanisms, primarily involving either single-electron transfer (SET) or energy transfer (EnT) from the excited photocatalyst. researchgate.net

Single-Electron Transfer (SET): In an SET pathway, the excited photocatalyst can act as either a potent oxidant or a reductant. nih.gov

Oxidative Quenching Cycle: The excited photocatalyst is quenched by an electron donor, generating a reduced form of the photocatalyst and a radical cation of the donor.

Reductive Quenching Cycle: The excited photocatalyst is quenched by an electron acceptor, producing an oxidized form of the photocatalyst and a radical anion of the acceptor. researchgate.net

In the context of reactions involving sulfones, a reductive quenching cycle can be initiated where the excited photocatalyst reduces an arylsulfonyl chloride to generate a sulfonyl radical. This radical can then participate in subsequent reactions, and the oxidized photocatalyst is regenerated in the catalytic cycle.

Energy Transfer (EnT): In an EnT process, the excited photocatalyst transfers its energy to a substrate, promoting it to an excited state without any net electron transfer. This excited-state substrate can then undergo unique chemical transformations. This activation mode is particularly useful for substrates that are not easily oxidized or reduced.

The interplay between the photocatalyst and a metal catalyst can modulate the oxidation state of the metal center. For instance, the photocatalyst can facilitate the regeneration of the active metal catalyst in a cross-coupling cycle, often replacing the need for stoichiometric chemical oxidants. acs.org In the activation of sulfonyl groups, the metal catalyst can coordinate to the sulfone, weakening the C-S bond and making it more susceptible to cleavage, either through oxidative addition or via radical processes initiated by the photocatalyst. The specific activation mode is highly dependent on the nature of the catalysts, substrates, and reaction conditions. rsc.org

Q & A

Q. How can researchers optimize the synthesis yield of Chloro(4-nitrophenyl)sulfone under varying reaction conditions?

Methodological Answer:

  • Use chlorosulfonation of nitrobenzene derivatives with chlorosulfonic acid, monitoring stoichiometric ratios (e.g., chlorobenzene as a precursor) .
  • Control hydrolysis sensitivity by selecting inert solvents (e.g., aromatic hydrocarbons) and maintaining anhydrous conditions. Reaction progress can be tracked via TLC or HPLC to identify intermediates and byproducts .

Q. What analytical techniques are most effective for characterizing the crystalline structure of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles, as demonstrated for structurally similar sulfonamides (mean C–C bond deviation: 0.004 Å) .
  • Complement with NMR (¹H/¹³C) to confirm functional groups and FT-IR for sulfone (S=O) stretching vibrations (~1300–1150 cm⁻¹) .

Q. How can initial biological activity screening be designed to assess antimicrobial potential?

Methodological Answer:

  • Use agar diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) with compound concentrations ≥1 mM. Include positive controls (e.g., ampicillin) and solvent blanks .
  • For cytotoxicity, employ MTT assays on human cell lines (e.g., HeLa), comparing IC₅₀ values to reference drugs .

Q. What solvent systems are optimal for solubility studies of this compound?

Methodological Answer:

  • Test polar aprotic solvents (e.g., DMSO, DMF) and aromatic solvents (toluene, xylene) due to sulfone’s hydrolytic instability in protic media .
  • Quantify solubility via UV-Vis spectroscopy at λ_max (~270 nm for nitroaromatic absorption) .

Q. How can stability under thermal or photolytic conditions be systematically evaluated?

Methodological Answer:

  • Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Expose samples to UV light (254 nm) in controlled chambers, monitoring degradation via HPLC-MS to identify breakdown products (e.g., nitro group reduction) .

Advanced Research Questions

Q. What methodologies are used to investigate the environmental fate of this compound in aquatic systems?

Methodological Answer:

  • Follow protocols from Project INCHEMBIOL: measure partition coefficients (log Kₒw), hydrolysis rates at varying pH, and biodegradation via OECD 301 tests .
  • Use LC-QTOF-MS to detect transformation products (e.g., sulfonic acids) in simulated wastewater .

Q. How can structure-activity relationships (SAR) be explored for agrochemical applications?

Methodological Answer:

  • Synthesize derivatives with modified nitro or chloro substituents. Test herbicidal activity using Arabidopsis growth inhibition assays .
  • Correlate electronic effects (Hammett σ constants) with bioactivity using DFT calculations (e.g., HOMO-LUMO gaps) .

Q. What computational approaches resolve contradictions in reaction mechanisms involving sulfone intermediates?

Methodological Answer:

  • Perform density functional theory (DFT) simulations to model transition states (e.g., sulfonyl chloride formation). Validate with kinetic isotope effects (KIE) experiments .
  • Cross-reference experimental data (e.g., Arrhenius plots) with computational activation energies .

Q. How can regioselectivity challenges in sulfone-functionalized aromatic systems be addressed?

Methodological Answer:

  • Use directing groups (e.g., acetylated amines) to control electrophilic substitution patterns.
  • Analyze regiochemical outcomes via NOESY NMR or X-ray crystallography, as shown for 4-chloro-N-(4-chlorophenyl) derivatives .

Q. What advanced spectroscopic techniques elucidate surface interactions in material science applications?

Methodological Answer:

  • Apply microspectroscopic imaging (e.g., ToF-SIMS) to study sulfone adsorption on polymer matrices .
  • Use AFM-IR to map nanoscale chemical heterogeneity in composite materials .

Methodological Considerations for Data Interpretation

  • Resolving Contradictory Biological Data : Align findings with theoretical frameworks (e.g., QSAR models) to distinguish assay-specific artifacts from true bioactivity .
  • Environmental Impact Studies : Integrate abiotic/biotic transformation data into probabilistic risk models, as outlined in Project INCHEMBIOL .

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